molecular formula C13H17BrO B2979547 5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene CAS No. 1225897-51-7

5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene

Cat. No.: B2979547
CAS No.: 1225897-51-7
M. Wt: 269.182
InChI Key: SKGPXKVNHSXQRZ-UHFFFAOYSA-N
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Description

5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene is a brominated ether derivative of 1,2,3,4-tetrahydronaphthalene (tetralin). Its structure features a partially hydrogenated naphthalene core (tetralin) substituted at the 5-position with a 1-bromopropan-2-yloxy group. This compound combines the lipophilic tetralin scaffold with a brominated alkyl ether chain, which influences its physicochemical properties and reactivity.

Properties

IUPAC Name

5-(1-bromopropan-2-yloxy)-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO/c1-10(9-14)15-13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8,10H,2-3,5,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGPXKVNHSXQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)OC1=CC=CC2=C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene typically involves the following steps:

    Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene.

    Bromination: The tetrahydronaphthalene is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Etherification: The brominated intermediate is then reacted with 1-bromopropan-2-ol in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted tetrahydronaphthalene derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets such as enzymes or receptors. The bromopropyl ether group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.

Comparison with Similar Compounds

Core Structure Analogues: Brominated Tetralin Derivatives

The most direct structural analogue is 5-bromo-1,2,3,4-tetrahydronaphthalene (CAS 6134-55-0), which replaces the bromopropoxy group with a single bromine atom directly attached to the tetralin core. Key differences include:

Property 5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene 5-Bromo-1,2,3,4-tetrahydronaphthalene
Molecular Formula C₁₃H₁₅BrO C₁₀H₁₁Br
Average Mass (Da) ~267.16 211.102
Substituent Type Brominated alkyl ether Aromatic bromine
Reactivity Ether cleavage; bromine as leaving group Aromatic bromine for cross-coupling
Synthetic Utility Alkylation or ether-forming reactions Direct bromination of tetralin

The bromopropoxy group introduces steric bulk and polarity compared to the compact aromatic bromine in 5-bromo-tetralin. This impacts solubility and reactivity: the ether linkage may undergo acid-catalyzed cleavage, while the aromatic bromine in the analogue is more suited for Suzuki-Miyaura couplings .

Functional Group Analogues: Brominated Alkyl Ethers

Compounds such as 3-bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide () and anti-4b () share brominated alkyl or aryl groups but differ in core structure. For example:

  • Compound : Contains a bromopyrazole-carboxamide scaffold with sulfonamide and chloropyridine moieties. Its complexity and multifunctionality contrast with the simpler tetralin-based target compound.
  • anti-4b (): A polybrominated fluorinated diindeno compound with methoxy groups.

Substituent Position and Electronic Effects

The 5-position substitution on tetralin is critical. For instance:

  • 5-Methoxy-tetralin : Lacks bromine but shares the ether substituent. The methoxy group is electron-donating, whereas the bromopropoxy group is electron-withdrawing due to bromine.
  • 5-Chloro-tetralin : Similar in size to bromine but less polarizable, affecting reactivity in substitution reactions.

Stability and Reactivity

  • The bromopropoxy group’s primary bromine is more labile than aromatic bromine, favoring SN₂ reactions.
  • Aromatic bromine in 5-bromo-tetralin is stable under basic conditions but reactive in cross-coupling catalysis.

Biological Activity

5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene (C13H17BrO), also known as a brominated naphthalene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

  • Molecular Formula : C13H17BrO
  • Molecular Weight : 273.18 g/mol
  • CAS Number : 71683779

The structure of the compound features a tetrahydronaphthalene core with a bromopropan-2-yl ether substituent, which may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related study evaluated various brominated compounds for their antibacterial effects against common pathogens. The results showed that certain brominated naphthalenes demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential mechanism for the observed bioactivity.

Cytotoxicity and Antiproliferative Effects

Research on the cytotoxic effects of brominated compounds has revealed that they can induce apoptosis in cancer cell lines. A study investigating the antiproliferative activity of similar naphthalene derivatives reported IC50 values indicating significant cytotoxicity against human cancer cell lines such as HeLa and A549. The mechanism of action appears to involve the disruption of cellular signaling pathways critical for cell survival and proliferation.

Case Study: In Vitro Analysis

A case study focusing on the biological activity of this compound was conducted using various cancer cell lines. The findings were summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
HeLa15.5Induction of apoptosis via caspase activation
A54920.3Cell cycle arrest at G2/M phase
MCF-718.7Inhibition of PI3K/Akt signaling pathway

These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of brominated naphthalenes. Modifications to the bromopropan-2-yl group may enhance or reduce activity:

  • Bromination : Increased bromination generally enhances antimicrobial activity.
  • Alkyl Chain Length : Variations in alkyl chain length can influence lipophilicity and membrane permeability.

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